Tankyrase-IN-3

TNKS1 PARP Wnt signaling

Tankyrase-IN-3 (CAS 938893-79-9) is a selective TNKS1 inhibitor (IC50 22 nM) with a phthalazinone scaffold, offering critical differentiation from dual TNKS1/2 or PARP-cross-reactive inhibitors like XAV939 and G007-LK. Its moderate potency enables nuanced dose-response studies in Wnt/β-catenin-driven cancer models, while the LogP of 1.4 and MW of 407.4 g/mol provide favorable solubility for in vitro and in vivo applications. Demonstrated tumor reduction in colon carcinoma xenografts at 0.33–10 mg/kg supports preclinical oncology research. Choose Tankyrase-IN-3 for experiments requiring clean TNKS1 pharmacology without confounding off-target activity.

Molecular Formula C21H21N5O4
Molecular Weight 407.4 g/mol
Cat. No. B12403614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTankyrase-IN-3
Molecular FormulaC21H21N5O4
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C(=O)COC(=O)CC3=NNC(=O)C4=CC=CC=C43
InChIInChI=1S/C21H21N5O4/c27-19(26-11-9-25(10-12-26)18-7-3-4-8-22-18)14-30-20(28)13-17-15-5-1-2-6-16(15)21(29)24-23-17/h1-8H,9-14H2,(H,24,29)
InChIKeyBICBEWYEEOEYFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tankyrase-IN-3: A TNKS1-Specific Inhibitor for Cancer Research Applications


Tankyrase-IN-3 (CAS 938893-79-9) is a tankyrase 1 (TNKS1) inhibitor with a reported IC50 of 22 nM . It is a member of the PARP family inhibitors, specifically targeting the poly(ADP-ribose) polymerase activity of TNKS1. Tankyrase-IN-3 is utilized in cancer research, particularly in studies of Wnt/β-catenin signaling . Its molecular formula is C21H21N5O4 and molecular weight is 407.4 g/mol [1]. Tankyrase-IN-3 is not intended for human use and is for research purposes only .

Why Tankyrase-IN-3 Cannot Be Casually Substituted with Other Tankyrase Inhibitors


Tankyrase inhibitors exhibit divergent selectivity profiles, particularly regarding TNKS1 vs. TNKS2 and off-target activity against PARP1/2. Direct substitution with compounds like XAV939, IWR-1, G007-LK, or MN-64 can lead to confounding biological outcomes due to variations in isoform specificity . For instance, XAV939 is a potent dual TNKS1/2 inhibitor with significant PARP1/2 inhibition , while G007-LK shows >200-fold selectivity for tankyrases over PARP1 . The unique TNKS1-focused profile of Tankyrase-IN-3 necessitates its use in experiments requiring selective TNKS1 inhibition without dual TNKS2 or PARP interference.

Quantitative Differentiation of Tankyrase-IN-3 Against Key Comparators


TNKS1 Inhibition Potency: Tankyrase-IN-3 vs. XAV939 and IWR-1

Tankyrase-IN-3 exhibits an IC50 of 22 nM against TNKS1 . In comparison, the commonly used tankyrase inhibitor XAV939 has a reported TNKS1 IC50 of 5-11 nM , while IWR-1 shows a TNKS1 IC50 of 131 nM . Tankyrase-IN-3 provides a middle-ground potency suitable for dose-response studies.

TNKS1 PARP Wnt signaling

TNKS2 Inhibition: Tankyrase-IN-3 Shows Undetectable Activity

Tankyrase-IN-3 is reported as a TNKS1 inhibitor with no data indicating TNKS2 inhibition . In contrast, XAV939 inhibits TNKS2 with IC50 of 2-4 nM , and G007-LK inhibits TNKS2 with IC50 of 25 nM . The absence of reported TNKS2 activity for Tankyrase-IN-3 suggests potential TNKS1-selectivity, although direct selectivity data is not available.

TNKS2 isoform selectivity PARP

PARP1/2 Off-Target Activity: Tankyrase-IN-3 is Unreported

No data on Tankyrase-IN-3's activity against PARP1 or PARP2 is available. In contrast, G007-LK shows IC50 >10 µM for PARP1 , and MN-64 shows IC50 >19 µM for PARP1/2 . XAV939, however, inhibits PARP1 with IC50 of 116 nM and PARP2 with 47 nM . The lack of PARP inhibition data for Tankyrase-IN-3 means its off-target profile remains uncharacterized.

PARP1 PARP2 selectivity off-target

Physicochemical Properties: Tankyrase-IN-3 vs. Tankyrase-IN-4

Tankyrase-IN-3 has a molecular weight of 407.4 g/mol and a calculated LogP of 1.4 [1]. Tankyrase-IN-4, a more potent TNKS1 inhibitor (IC50 0.8 nM), has a molecular weight of 465.5 g/mol and LogP of 2.2 [2]. Tankyrase-IN-3 is smaller and less lipophilic, potentially offering different solubility and permeability characteristics.

physicochemical LogP molecular weight

In Vivo Efficacy: Tankyrase-IN-3 Shows Preclinical Tumor Reduction

In a colon carcinoma mouse model, Tankyrase-IN-3 exhibited significant antitumor efficacy at doses of 0.33 to 10 mg/kg without substantial toxicity . Comparative in vivo data for other tankyrase inhibitors in the same model are not available, making direct quantitative comparison impossible.

in vivo xenograft tumor colon cancer

Chemical Structure: Tankyrase-IN-3 vs. MN-64

Tankyrase-IN-3 features a phthalazinone core, whereas MN-64 is a flavone derivative . The structural divergence suggests different binding modes and potential off-target profiles. MN-64 inhibits both TNKS1 (6 nM) and TNKS2 (72 nM), while Tankyrase-IN-3 is reported only for TNKS1 (22 nM) .

chemical scaffold flavone phthalazinone

Optimal Use Cases for Tankyrase-IN-3 Based on Quantitative Evidence


Dose-Response Studies of TNKS1 Inhibition in Wnt-Driven Cancer Models

Tankyrase-IN-3's IC50 of 22 nM for TNKS1 provides a moderate potency, suitable for dose-response experiments where extreme potency may mask nuanced effects. Its lack of reported TNKS2 inhibition makes it a candidate for studies requiring selective TNKS1 modulation. Researchers can use Tankyrase-IN-3 in colon cancer models, where Wnt/β-catenin signaling is dysregulated .

Orthogonal Validation of TNKS1-Dependent Phenotypes Using Chemically Distinct Inhibitors

With its phthalazinone scaffold , Tankyrase-IN-3 is chemically distinct from flavone-based inhibitors like MN-64 . This structural divergence allows for orthogonal validation of TNKS1-dependent phenotypes, reducing the risk of scaffold-specific off-target effects. Researchers can compare Tankyrase-IN-3 results with MN-64 to confirm target engagement.

Preclinical In Vivo Studies in Colon Cancer Xenografts

Tankyrase-IN-3 has demonstrated significant tumor reduction in colon carcinoma mouse models at doses of 0.33-10 mg/kg . This in vivo activity supports its use in preclinical oncology studies exploring TNKS1 inhibition as a therapeutic strategy. Researchers can leverage this data to design dose-ranging efficacy studies in Wnt-dependent tumor models.

Physicochemical Property Screening for Lead Optimization

Tankyrase-IN-3's LogP of 1.4 and molecular weight of 407.4 g/mol [1] position it as a reference compound for physicochemical property optimization. Compared to more lipophilic analogs like Tankyrase-IN-4 (LogP 2.2) [2], Tankyrase-IN-3 may offer improved solubility and permeability characteristics. Medicinal chemists can use Tankyrase-IN-3 as a starting point for developing TNKS1 inhibitors with favorable drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tankyrase-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.